Benzene, (hexyloxy)-

Description

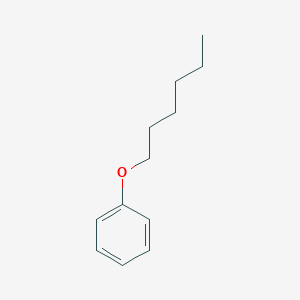

Structure

3D Structure

Properties

IUPAC Name |

hexoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNRQFACTBMDELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333762 | |

| Record name | Benzene, (hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132-66-7 | |

| Record name | Benzene, (hexyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide on the Chemical Properties of Benzene, (hexyloxy)-

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene, (hexyloxy)-, also known as hexyloxybenzene or phenyl hexyl ether, is an aromatic ether with the chemical formula C₁₂H₁₈O.[1][2][3] Its structure consists of a stable benzene ring bonded to a flexible hexyloxy group (–O–C₆H₁₃).[1] This combination of a rigid aromatic core and a nonpolar alkyl chain imparts distinct chemical characteristics, making it a valuable intermediate in modern organic synthesis and a key building block in materials science.[1] Its applications include the synthesis of liquid crystals, organic electronics, and its use as a fragrance ingredient owing to its subtle floral scent.[1][2] This document provides a comprehensive overview of its chemical properties, synthesis protocols, and spectroscopic data.

Physicochemical Properties

The physical and chemical properties of hexyloxybenzene are summarized below. Data is compiled from various sources, with a preference for experimentally determined values over calculated estimates where available.

Table 2.1: General and Physicochemical Properties of Hexyloxybenzene

| Property | Value | Source(s) |

| IUPAC Name | hexoxybenzene | [4] |

| Synonyms | Hexyloxybenzene, n-Hexyl phenyl ether | [2][4] |

| CAS Number | 1132-66-7 | [1][2][4] |

| Molecular Formula | C₁₂H₁₈O | [1][2] |

| Molecular Weight | 178.27 g/mol | [1][2] |

| Appearance | Colorless liquid with a subtle floral scent | [2] |

| Melting Point | -19 °C | [2] |

| Boiling Point | 240 °C (estimate) | [2] |

| Density | 0.9174 g/cm³ | [2] |

| Flash Point | 92.4 °C | [2] |

| Vapor Pressure | 0.0602 mmHg at 25 °C | [2] |

| Refractive Index | 1.4921 (estimate) | [2] |

| Water Solubility | Insoluble | [2] |

| Octanol/Water Partition Coeff. (logP) | 4.6 | [4] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| Rotatable Bond Count | 6 | [1][4] |

| Hydrogen Bond Donor Count | 0 | [1][4] |

| Hydrogen Bond Acceptor Count | 1 | [1][4] |

Chemical Reactivity and Profile

Hexyloxybenzene's reactivity is primarily defined by its two main components: the aromatic ring and the ether linkage.

Electrophilic Aromatic Substitution (EAS)

The hexyloxy group (–O–C₆H₁₃) is a potent activating group in electrophilic aromatic substitution reactions.[1] By donating electron density to the benzene ring through resonance, it stabilizes the arenium ion intermediate, increasing the reaction rate compared to unsubstituted benzene. This electron-donating nature directs incoming electrophiles to the ortho and para positions. Common EAS reactions include:

-

Halogenation: Reaction with halogens (e.g., Br₂) in the presence of a Lewis acid catalyst leads to ortho- and para-substituted products.[5][6]

-

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group (–NO₂), predominantly at the para position, forming 1-(hexyloxy)-4-nitrobenzene.[1]

-

Friedel-Crafts Alkylation and Acylation: Reaction with alkyl or acyl halides in the presence of a Lewis acid attaches alkyl or acyl groups to the ring, again favoring the ortho and para positions.

Reactions of the Hexyloxy Group

The hexyloxy group itself can undergo certain reactions:

-

Ether Cleavage: While generally stable, the ether linkage can be cleaved under harsh conditions using strong acids like HBr or HI.

-

Oxidation: The alkyloxy side chain is susceptible to oxidation by strong oxidizing agents, such as potassium permanganate (KMnO₄) in an acidic environment. This can lead to the cleavage of the alkyl chain.[1]

Experimental Protocols

Synthesis via Williamson Ether Synthesis

The most common and efficient method for preparing hexyloxybenzene is the Williamson ether synthesis.[1] This Sₙ2 reaction involves the deprotonation of a phenol to form a nucleophilic phenoxide ion, which then displaces a halide from a primary alkyl halide.[3][7]

Reaction: Phenol + 1-Bromohexane → Hexyloxybenzene

Methodology:

-

Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in a suitable solvent such as ethanol or DMF.[8][9]

-

Add a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to the solution portion-wise.[1][8] The reaction is exothermic and generates the sodium or potassium phenoxide salt. The mixture is typically stirred for 10-20 minutes to ensure complete formation of the phenoxide.

-

Nucleophilic Substitution: Add 1-bromohexane (or another hexyl halide) to the flask. The amount should be in a slight molar excess relative to the phenol.[8]

-

Reflux: Heat the reaction mixture to reflux. The temperature will depend on the solvent used (e.g., 78 °C for ethanol).[8] The reaction is typically refluxed for 1 to 3 hours to ensure completion.

-

Work-up and Extraction: After cooling the mixture to room temperature, transfer it to a separatory funnel. Add diethyl ether to dissolve the organic product and water to dissolve the inorganic salts.[3]

-

Shake the funnel to partition the components and separate the aqueous layer. Wash the organic layer sequentially with a dilute NaOH solution (to remove any unreacted phenol) and then with a saturated sodium chloride solution (brine) to remove residual water.[3]

-

Drying and Purification: Dry the separated organic layer over an anhydrous drying agent like anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent.

-

Remove the solvent (diethyl ether) using a rotary evaporator. The crude hexyloxybenzene can then be purified by vacuum distillation to yield the final product.

Electrophilic Bromination Protocol

This protocol describes the introduction of a bromine atom onto the aromatic ring, which is activated by the hexyloxy group.

Reaction: Hexyloxybenzene + Br₂ --(FeBr₃)--> o-Bromohexyloxybenzene + p-Bromohexyloxybenzene

Methodology:

-

Setup: In a three-necked flask protected from moisture with a drying tube, dissolve hexyloxybenzene in a dry, inert solvent like carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂). Cool the flask in an ice bath.

-

Catalyst: Add a catalytic amount of a Lewis acid, such as iron(III) bromide (FeBr₃).[10]

-

Addition of Bromine: While stirring vigorously, add a solution of bromine (Br₂) in the same solvent dropwise to the flask. Maintain the temperature below 5 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours or until the red-brown color of the bromine disappears.

-

Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy any excess bromine.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.

-

Purification: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent by rotary evaporation. The resulting product will be a mixture of ortho and para isomers, which can be separated by column chromatography.

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the structure of Benzene, (hexyloxy)-.

Table 5.1: ¹H NMR Spectroscopic Data (CDCl₃)

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho, meta, para) | 6.8 - 7.3 | Multiplet |

| Methylene (-O-CH₂ -) | ~3.9 | Triplet |

| Other Methylene (-CH₂-)₄ | 1.3 - 1.8 | Multiplets |

| Terminal Methyl (-CH₃) | ~0.9 | Triplet |

| Data interpreted from BenchChem[1] |

Table 5.2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Carbon Atom | Chemical Shift (δ, ppm) |

| Aromatic (C-O) | ~159 |

| Aromatic (CH) | 114, 121, 129 |

| Methylene (-O-C H₂-) | ~68 |

| Other Methylene (-C H₂-)₄ | 14 - 32 |

| Terminal Methyl (-C H₃) | ~14 |

| Data interpreted from BenchChem[1] |

Mass Spectrometry (MS): The electron ionization mass spectrum will show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 178).[2] Common fragmentation patterns for alkyl aryl ethers include cleavage of the alkyl chain and the formation of a prominent phenoxy cation or related fragments.

Infrared (IR) Spectroscopy: The IR spectrum provides confirmation of key functional groups.[1][2]

-

Aromatic C-H stretch: Peaks observed just above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks observed just below 3000 cm⁻¹.

-

Aromatic C=C stretch: Absorptions in the 1600-1450 cm⁻¹ region.

-

Asymmetric C-O-C stretch: A strong, characteristic band for aryl alkyl ethers is found around 1250 cm⁻¹.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the experimental workflow for the Williamson ether synthesis of hexyloxybenzene.

Caption: Workflow for the Williamson Ether Synthesis of Hexyloxybenzene.

Reaction Pathway

This diagram shows the electrophilic bromination of hexyloxybenzene, highlighting the formation of the resonance-stabilized intermediate and the major products.

References

- 1. Benzene, (hexyloxy)- | 1132-66-7 | Benchchem [benchchem.com]

- 2. Benzene, (hexyloxy)- [webbook.nist.gov]

- 3. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 4. Benzene, (hexyloxy)- | C12H18O | CID 517985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Propose a mechanism for the bromination of ethoxybenzene to give ... | Study Prep in Pearson+ [pearson.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. community.wvu.edu [community.wvu.edu]

- 9. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 10. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Physical Properties of Hexyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl phenyl ether, also known by its systematic name 1-phenoxyhexane, is an organic compound belonging to the ether class. It is characterized by a hexyl group attached to a phenyl group through an oxygen atom. This colorless liquid possesses a faint, pleasant floral scent and exhibits properties that make it a subject of interest in various chemical and industrial applications, including as a solvent and a fragrance ingredient.[1] Its high thermal stability and low viscosity also suggest its potential use as a heat transfer fluid.[1] This technical guide provides an in-depth overview of the core physical properties of hexyl phenyl ether, presenting quantitative data in a structured format, outlining general experimental protocols for their determination, and illustrating the interplay between these properties.

Core Physical and Chemical Properties

The fundamental identifiers and properties of hexyl phenyl ether are summarized below.

| Identifier | Value | Reference |

| Chemical Name | Hexyl Phenyl Ether | [1][2][3][4] |

| Synonyms | 1-Phenoxyhexane, Hexyloxybenzene | [1][2][4] |

| CAS Number | 1132-66-7 | [1][2][3][4] |

| Molecular Formula | C₁₂H₁₈O | [1][2][3][4] |

| Molecular Weight | 178.27 g/mol | [1][4][5] |

Quantitative Physical Properties

The following tables present a summary of the key physical properties of hexyl phenyl ether, compiled from various sources. It is important to note that some values are estimated or predicted and may vary depending on the experimental conditions.

Thermal Properties

| Property | Value | Notes | Reference |

| Boiling Point | 240 °C | at 760 mmHg | [2][6] |

| 240 °C | (estimate) | [1][3] | |

| 245 °C | [4] | ||

| Melting Point | -19 °C | [1][2][3][4][6] | |

| Flash Point | 92.4 °C | [1][2][6] | |

| 92.4 ± 8.0 °C | (Predicted) | [3] |

Optical and Other Physical Properties

| Property | Value | Notes | Reference |

| Density | 0.909 g/cm³ | [2][6] | |

| 0.917 g/mL | [4] | ||

| 0.9174 | [1][3] | ||

| Refractive Index | 1.484 | (Predicted) | [3][6] |

| 1.492 | [4] | ||

| 1.4921 | (estimate) | [1][2] | |

| Vapor Pressure | 0.0602 mmHg | at 25 °C | [1][2] |

| 0.1 ± 0.4 mmHg | at 25 °C (Predicted) | [3] | |

| Solubility | Insoluble in water. Soluble in most organic solvents. | [1] |

Experimental Protocols for Property Determination

While specific experimental procedures for hexyl phenyl ether were not detailed in the reviewed literature, the following are general and widely accepted methodologies for determining the key physical properties of liquid organic compounds.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Method: Distillation A simple distillation apparatus can be used. The liquid is heated in a flask, and the temperature of the vapor that distills is measured. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the boiling point.

Method: Thiele Tube For smaller quantities, a Thiele tube can be employed. A small sample of the liquid is placed in a fusion tube, and an inverted capillary tube is added. The setup is attached to a thermometer and heated in the Thiele tube. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube and when the liquid re-enters the capillary upon cooling.[7][8]

Density Measurement

Density is the mass per unit volume of a substance.

Method: Pycnometer A pycnometer, a flask with a specific volume, is weighed empty, then filled with the liquid and weighed again. The mass of the liquid is determined by subtraction. The density is then calculated by dividing the mass by the known volume of the pycnometer.

Method: Graduated Cylinder and Balance A less precise but simpler method involves measuring a specific volume of the liquid in a graduated cylinder and then weighing it on a balance. The mass of the empty cylinder is subtracted to find the mass of the liquid.[9][10][11]

Refractive Index Measurement

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

Method: Abbe Refractometer An Abbe refractometer is a common instrument for this measurement. A few drops of the liquid are placed on the prism, and the instrument is adjusted until the dividing line between the light and dark fields is centered on the crosshairs. The refractive index is then read directly from the scale.

Method: Interferometry More advanced techniques, such as those using a Michelson interferometer, can provide highly precise measurements of the refractive index by analyzing the interference pattern of light passing through the liquid.[12]

Interrelation of Physical Properties

The physical properties of a substance are not independent but are interconnected. For instance, an increase in temperature will generally decrease the density of a liquid while increasing its vapor pressure. The following diagram illustrates some of these fundamental relationships.

Caption: Interdependencies of Hexyl Phenyl Ether's Physical Properties.

Conclusion

This technical guide has provided a consolidated overview of the key physical properties of hexyl phenyl ether. The presented data, sourced from various chemical databases, offers a valuable resource for researchers, scientists, and professionals in drug development and other scientific fields. While specific experimental protocols for this compound are not extensively published, the general methodologies outlined provide a solid foundation for laboratory determination of these properties. The interconnectedness of these physical characteristics, as illustrated, is fundamental to understanding the behavior of this compound in various applications.

References

- 1. Cas 1132-66-7,hexyl phenyl ether | lookchem [lookchem.com]

- 2. hexyl phenyl ether|lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. hexyl phenyl ether [stenutz.eu]

- 5. Benzene, (hexyloxy)- [webbook.nist.gov]

- 6. echemi.com [echemi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. uoanbar.edu.iq [uoanbar.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

An In-depth Technical Guide to Benzene, (hexyloxy)- (CAS: 1132-66-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzene, (hexyloxy)-, also known as hexyl phenyl ether. The information compiled herein is intended to support research, development, and application activities involving this aromatic ether.

Chemical and Physical Properties

Benzene, (hexyloxy)- is an organic compound characterized by a benzene ring linked to a hexyloxy group through an ether bond.[1] This structure imparts both aromatic and aliphatic characteristics to the molecule, influencing its physical and chemical behavior.[1] It is a colorless liquid with a faint floral scent, soluble in many organic solvents but not in water.[2]

The key physicochemical properties of Benzene, (hexyloxy)- are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₈O | [1][3] |

| Molecular Weight | 178.27 g/mol | [1][3] |

| Appearance | Colorless liquid | [2] |

| Melting Point | -19.0 °C | [4] |

| Boiling Point | 240 °C at 760 mmHg | [4] |

| Density | 0.909 g/cm³ | [4] |

| Flash Point | 92.4 °C | [4] |

| Refractive Index | 1.484 | [4] |

Table 2: Chemical Descriptors and Computational Data

| Property | Value | Reference(s) |

| IUPAC Name | hexoxybenzene | [1][5] |

| InChI Key | KNRQFACTBMDELK-UHFFFAOYSA-N | [1][3] |

| Canonical SMILES | CCCCCCOc1ccccc1 | [5] |

| Hydrogen Bond Donor Count | 0 | [1][5] |

| Hydrogen Bond Acceptor Count | 1 | [1][5] |

| Rotatable Bond Count | 6 | [1][5] |

| Topological Polar Surface Area | 9.2 Ų | [1] |

| XLogP3 | 4.6 | [5] |

Table 3: Spectral Data

| Spectrum Type | Key Characteristics | Reference(s) |

| ¹H NMR | Aryl protons: ~6.5-8.0 ppm; Benzylic protons: ~2.0-3.0 ppm | [6] |

| ¹³C NMR | Aromatic carbons: ~120-150 ppm | [6] |

| IR | C-H stretch (aromatic): 3100-3000 cm⁻¹; C-C stretch (in-ring): 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹ | [6] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 178 | [5] |

Synthesis and Experimental Protocols

The most common laboratory method for the preparation of Benzene, (hexyloxy)- is the Williamson ether synthesis.[1] This reaction involves the nucleophilic substitution of a halide by an alkoxide.[7] Another viable route is through nucleophilic aromatic substitution, particularly for benzene rings bearing electron-withdrawing groups.[1]

Williamson Ether Synthesis: A Generalized Protocol

This protocol describes a general procedure for the synthesis of Benzene, (hexyloxy)- via the Williamson ether synthesis, reacting phenol with a hexyl halide.

Materials:

-

Phenol

-

1-Bromohexane (or other hexyl halide)

-

Sodium hydroxide (or another strong base)

-

Anhydrous solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

-

Diethyl ether (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate (for drying)

Procedure:

-

Deprotonation of Phenol: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in the anhydrous solvent. Add a strong base, such as sodium hydroxide, to deprotonate the phenol and form the sodium phenoxide salt. This is the nucleophile.

-

Nucleophilic Attack: To the solution of sodium phenoxide, add the hexyl halide (e.g., 1-bromohexane) dropwise at room temperature or with gentle heating. The reaction is an S(_N)2 displacement of the halide by the phenoxide ion.[7]

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically stirred for several hours at a temperature ranging from 50-100 °C.[3]

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove any remaining base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude Benzene, (hexyloxy)- can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Applications in Research and Development

Benzene, (hexyloxy)- and its derivatives have found utility in several areas of scientific research and development.

-

Materials Science: The hexyloxybenzene moiety is a building block for organic semiconducting materials used in Organic Field-Effect Transistors (OFETs), Organic Photovoltaics (OPVs), and Organic Light-Emitting Diodes (OLEDs).[1] The hexyl group enhances solubility in organic solvents, facilitating solution-based processing of these materials.[1]

-

Organic Synthesis: As an aromatic ether, it serves as a versatile intermediate in organic synthesis. The benzene ring can undergo electrophilic aromatic substitution, while the hexyloxy group can be involved in other transformations.[1]

-

Drug Discovery: While Benzene, (hexyloxy)- itself is not a known therapeutic agent, the phenyl-hexyl structural motif is utilized in stationary phases for High-Performance Liquid Chromatography (HPLC) columns, which are crucial for the separation and analysis of drug compounds.[8][9] Furthermore, derivatives of n-hexyl phenyl ether have been investigated for potential antituberculous activity.[10] A related compound, 4-(hexyloxy)benzene-1,2-diol, has demonstrated antimicrobial activity against B. subtilis, with a proposed mechanism of disrupting the bacterial membrane.

Visualizations

Generalized Workflow for Williamson Ether Synthesis of Benzene, (hexyloxy)-

Caption: Generalized workflow for the Williamson ether synthesis of Benzene, (hexyloxy)-.

Logical Relationship of Benzene, (hexyloxy)- in Material Science Applications

Caption: Logical relationship of Benzene, (hexyloxy)- properties to its applications in material science.

Safety and Handling

For research purposes only. Not for human or veterinary use.[1] While considered to have low toxicity, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] Work in a well-ventilated area or under a fume hood. Refer to the Safety Data Sheet (SDS) for detailed safety and handling information.

References

- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 3. byjus.com [byjus.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 6. m.youtube.com [m.youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. hexyl phenyl ether, CasNo.1132-66-7 GIHI CHEMICALS CO.,LIMITED China (Mainland) [gihichem.lookchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

Synthesis of Benzene, (hexyloxy)- via Williamson Ether Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Benzene, (hexyloxy)-, also known as hexyl phenyl ether, through the Williamson ether synthesis. This well-established method offers a reliable route to this and other aryl ethers, which are valuable intermediates in the pharmaceutical and fine chemical industries. This document details the reaction mechanism, experimental protocols, and characterization data for the target compound.

Reaction Overview and Mechanism

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. In the context of synthesizing hexyl phenyl ether, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The process involves two primary steps:

-

Deprotonation of Phenol: Phenol is first treated with a strong base, such as sodium hydroxide or potassium carbonate, to form the sodium or potassium phenoxide salt. This deprotonation is crucial as it generates a potent nucleophile, the phenoxide anion.

-

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking the primary alkyl halide, 1-bromohexane. The reaction proceeds via a backside attack on the carbon atom bonded to the halogen, leading to the displacement of the bromide ion and the formation of the ether linkage.

The choice of a primary alkyl halide like 1-bromohexane is critical to favor the SN2 pathway and minimize the competing E2 elimination reaction, which can become significant with secondary and tertiary alkyl halides.

Quantitative Data

The following tables summarize the key quantitative data for the reactants and the product, Benzene, (hexyloxy)-.

Table 1: Physical and Chemical Properties of Reactants

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Phenol | C₆H₆O | 94.11 | 181.7 | 1.07 |

| 1-Bromohexane | C₆H₁₃Br | 165.07 | 156-158 | 1.17 |

| Sodium Hydroxide | NaOH | 40.00 | 1388 | 2.13 |

| Potassium Carbonate | K₂CO₃ | 138.21 | Decomposes | 2.43 |

Table 2: Physical and Chemical Properties of Benzene, (hexyloxy)-

| Property | Value |

| CAS Number | 1132-66-7 |

| Molecular Formula | C₁₂H₁₈O |

| Molecular Weight | 178.27 g/mol |

| Boiling Point | 240-245 °C |

| Melting Point | -19 °C |

| Density | 0.917 g/mL |

| Refractive Index | 1.492 |

Table 3: Spectroscopic Data for Benzene, (hexyloxy)-

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ (ppm): 7.32-7.25 (m, 2H, Ar-H), 6.96-6.88 (m, 3H, Ar-H), 3.96 (t, J=6.6 Hz, 2H, -OCH₂-), 1.83-1.73 (m, 2H, -OCH₂CH₂-), 1.51-1.29 (m, 6H, -(CH₂)₃-), 0.92 (t, J=7.0 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃) | δ (ppm): 159.2, 129.5, 120.7, 114.6, 68.0, 31.7, 29.4, 25.9, 22.7, 14.1 |

| IR (neat) | ν (cm⁻¹): 3065, 3038 (Ar-H stretch), 2955, 2931, 2859 (C-H stretch), 1600, 1497 (C=C stretch, aromatic), 1245 (C-O-C stretch, aryl ether), 753, 691 (Ar-H bend) |

Note: NMR data is compiled from typical values and may vary slightly based on experimental conditions.

Experimental Protocol

This protocol is adapted from established Williamson ether synthesis procedures for similar aryl ethers and is optimized for the synthesis of hexyl phenyl ether.

Materials:

-

Phenol (1.0 eq)

-

1-Bromohexane (1.1 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Acetone or N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq) and anhydrous potassium carbonate (2.0 eq). Add a suitable solvent such as acetone or DMF.

-

Addition of Alkyl Halide: While stirring the mixture, add 1-bromohexane (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (for acetone, the boiling point is 56°C; for DMF, a temperature of 80-100°C can be used). Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.[1][2]

-

Workup:

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the solid with a small amount of acetone or diethyl ether.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with 1 M HCl to remove any unreacted phenol.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude hexyl phenyl ether by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate eluent system.

-

Expected Yield:

Yields for the Williamson ether synthesis are typically in the range of 50-95%, depending on the specific conditions and purity of the reagents.[2]

Visualizations

Reaction Mechanism:

Caption: Reaction mechanism of the Williamson ether synthesis for hexyl phenyl ether.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of hexyl phenyl ether.

References

An In-depth Technical Guide on the Molecular Weight of Hexyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of hexyl phenyl ether, a key physicochemical property for its application in research and development. This document outlines the theoretical and experimental determination of this value, offering detailed methodologies for relevant analytical techniques.

Core Data Presentation

The fundamental quantitative data for hexyl phenyl ether is summarized in the table below for ease of reference and comparison.

| Property | Value | Citations |

| Molecular Formula | C₁₂H₁₈O | [1][2][3] |

| Molecular Weight | 178.27 g/mol (variously reported as 178.2707, 178.274, and 178.275) | [1][2][3][4][5] |

| CAS Number | 1132-66-7 | [1][2][3] |

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For hexyl phenyl ether (C₁₂H₁₈O), the calculation is as follows:

-

Carbon (C): 12 atoms × 12.011 u = 144.132 u

-

Hydrogen (H): 18 atoms × 1.008 u = 18.144 u

-

Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight: 144.132 u + 18.144 u + 15.999 u = 178.275 u

This theoretical value is in strong agreement with the experimentally determined values.

Figure 1. Logical relationship between the chemical structure of hexyl phenyl ether and its molecular weight calculation.

Experimental Protocols

The molecular weight of hexyl phenyl ether can be experimentally determined and confirmed using several analytical techniques. Mass spectrometry is the primary method for this determination, while Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for confirming the compound's structure, which validates the molecular formula used for theoretical calculations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify volatile and semi-volatile compounds.[2]

Methodology:

-

Sample Preparation: A dilute solution of hexyl phenyl ether is prepared in a volatile organic solvent, such as dichloromethane or hexane.

-

Injection: A small volume (typically 1 µL) of the sample solution is injected into the GC inlet, which is heated to a high temperature (e.g., 250 °C) to ensure rapid vaporization of the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the components of the sample based on their boiling points and affinities for the phase. Hexyl phenyl ether, being a relatively volatile compound, is well-suited for this technique.

-

Ionization: As the separated hexyl phenyl ether molecules elute from the GC column, they enter the mass spectrometer's ion source. In a common method called Electron Ionization (EI), a beam of high-energy electrons bombards the molecules, causing them to lose an electron and form a positively charged molecular ion (M⁺).[6]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer uses electric and magnetic fields to separate the ions based on their mass-to-charge ratio (m/z).[7]

-

Detection: A detector measures the abundance of ions at each m/z value. The resulting mass spectrum plots the relative abundance of ions against their m/z ratio.[7]

-

Data Interpretation: The peak with the highest m/z value in the mass spectrum typically corresponds to the molecular ion.[8] For hexyl phenyl ether, this peak would be observed at an m/z of approximately 178, confirming its molecular weight. Fragmentation patterns, which are characteristic of different chemical structures, can also be observed. For ethers, fragmentation often occurs alpha to the oxygen atom.[9]

Figure 2. Generalized experimental workflow for the determination of molecular weight using Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR is not used to directly determine molecular weight, it is an indispensable tool for elucidating the chemical structure of a molecule. By confirming the structure of hexyl phenyl ether, the molecular formula (C₁₂H₁₈O) is verified, thereby validating the calculated molecular weight.

Methodology:

-

Sample Preparation: A small amount of the hexyl phenyl ether sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube.

-

Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radio waves. The absorption of energy by the hydrogen nuclei (protons) is detected and plotted as a spectrum.

-

Spectral Interpretation: The ¹H NMR spectrum provides key information:

-

Chemical Shift (δ): The position of a signal indicates the electronic environment of the protons. For hexyl phenyl ether, one would expect signals in the aromatic region (for the phenyl group) and the aliphatic region (for the hexyl group).[4]

-

Integration: The area under each signal is proportional to the number of protons it represents.[4]

-

Splitting Pattern (Multiplicity): This provides information about the number of neighboring protons.[4]

-

By analyzing these aspects of the NMR spectrum, the connectivity of the atoms in hexyl phenyl ether can be confirmed, ensuring the correct molecular formula is used for molecular weight calculations.

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule Analysis | AxisPharm [axispharm.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. acdlabs.com [acdlabs.com]

- 5. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. scribd.com [scribd.com]

- 9. chem.libretexts.org [chem.libretexts.org]

"Benzene, (hexyloxy)-" structural formula

An In-depth Technical Guide to Benzene, (hexyloxy)-

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and spectral characteristics of Benzene, (hexyloxy)-, also known as hexyl phenyl ether. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Chemical Structure and Properties

Benzene, (hexyloxy)- is an aromatic ether with the chemical formula C₁₂H₁₈O.[1][2] Its structure consists of a hexyl group linked to a benzene ring via an ether linkage. This combination of a flexible alkyl chain and a rigid aromatic ring imparts specific physicochemical properties to the molecule.

Structural Formula:

Physical and Chemical Properties

The key physical and chemical properties of Benzene, (hexyloxy)- are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | hexoxybenzene | [2] |

| CAS Number | 1132-66-7 | [1][2] |

| Molecular Formula | C₁₂H₁₈O | [1][2][3] |

| Molecular Weight | 178.27 g/mol | [1][3] |

| Appearance | Liquid | |

| Melting Point | -19.0 °C | |

| Boiling Point | 240 °C at 760 mmHg | |

| Density | 0.909 g/cm³ | |

| Flash Point | 92.4 °C | |

| Refractive Index | 1.484 | |

| logP (Octanol/Water) | 3.646 | [4] |

| Water Solubility (log₁₀WS) | -3.68 | [4] |

| Hydrogen Bond Donor Count | 0 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

| Rotatable Bond Count | 6 | [2] |

Spectroscopic Data

The spectroscopic data for Benzene, (hexyloxy)- are crucial for its identification and characterization.

| Spectroscopic Data | Description | Reference |

| ¹H NMR (CDCl₃) | δ ~7.3-6.8 (m, 5H, Ar-H), ~3.9 (t, 2H, OCH₂), ~1.8-1.3 (m, 8H, -(CH₂)₄-), ~0.9 (t, 3H, CH₃) | [1] |

| ¹³C NMR (CDCl₃) | δ ~159 (Ar C-O), ~129 (Ar C), ~121 (Ar C), ~114 (Ar C), ~68 (OCH₂), ~32-14 (alkyl carbons) | [1] |

| Infrared (IR) Spectrum | Aromatic C-H stretch (>3000 cm⁻¹), Aliphatic C-H stretch (<3000 cm⁻¹), C-O-C stretch (~1245 cm⁻¹), Aromatic C=C bends (~1600 and 1500 cm⁻¹) | [5][6][7] |

| Mass Spectrum (MS) | Molecular ion (M⁺) peak at m/z = 178. Fragmentation pattern includes peaks corresponding to the loss of the hexyl chain and other fragments. | [3][8][9] |

Experimental Protocols

Synthesis of Benzene, (hexyloxy)- via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing Benzene, (hexyloxy)-.[10] This Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide.[11][12][13]

Reaction: Phenol + 1-Bromohexane → Benzene, (hexyloxy)- + HBr

Materials:

-

Phenol

-

1-Bromohexane

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide)[10]

-

Diethyl ether

-

5% Sodium hydroxide solution

-

Distilled water

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in the chosen solvent.

-

Slowly add a strong base, such as sodium hydroxide or potassium hydroxide, to the solution to form the sodium or potassium phenoxide salt.

-

To the resulting phenoxide solution, add 1-bromohexane.

-

Heat the reaction mixture to reflux (typically between 50-100 °C) and maintain for 1-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]

-

After the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and add distilled water and diethyl ether to extract the product.

-

Wash the organic layer sequentially with a 5% sodium hydroxide solution to remove any unreacted phenol, and then with distilled water until the aqueous layer is neutral.[14]

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude Benzene, (hexyloxy)- by vacuum distillation or column chromatography.

Electrophilic Aromatic Substitution Reactions

The hexyloxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution reactions.

Reaction: Benzene, (hexyloxy)- + HNO₃/H₂SO₄ → 1-(Hexyloxy)-4-nitrobenzene + H₂O

Materials:

-

Benzene, (hexyloxy)-

-

Concentrated nitric acid (HNO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ice bath

Procedure:

-

In a flask, cool concentrated sulfuric acid in an ice bath.

-

Slowly add Benzene, (hexyloxy)- to the cold sulfuric acid with stirring.

-

In a separate container, prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.

-

Add the cold nitrating mixture dropwise to the solution of Benzene, (hexyloxy)- in sulfuric acid, maintaining a low temperature with the ice bath.[15]

-

After the addition is complete, allow the reaction to stir at a controlled temperature until completion (monitored by TLC).

-

Carefully pour the reaction mixture over crushed ice to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 1-(hexyloxy)-4-nitrobenzene.[16]

Reaction: Benzene, (hexyloxy)- + Br₂ --(FeBr₃)--> 1-Bromo-4-(hexyloxy)benzene + HBr

Materials:

-

Benzene, (hexyloxy)-

-

Bromine (Br₂)

-

A Lewis acid catalyst such as iron(III) bromide (FeBr₃) or iron filings.[17][18]

-

A suitable solvent (e.g., dichloromethane or carbon tetrachloride)

Procedure:

-

Dissolve Benzene, (hexyloxy)- in the solvent in a flask protected from light.

-

Add the Lewis acid catalyst to the solution.

-

Slowly add a solution of bromine in the same solvent to the reaction mixture at a controlled temperature (often at or below room temperature).

-

Stir the reaction until the bromine color disappears, indicating the consumption of the starting material.

-

Quench the reaction by adding a reducing agent solution (e.g., sodium bisulfite) to remove any excess bromine.

-

Wash the organic layer with water and a saturated sodium bicarbonate solution.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure.

-

Purify the product by distillation or chromatography to yield 1-bromo-4-(hexyloxy)benzene.

Applications in Research and Development

Benzene, (hexyloxy)- and its derivatives are valuable intermediates in organic synthesis and materials science.

-

Organic Electronics: The hexyloxybenzene moiety is incorporated into conjugated polymers, such as poly(p-phenylene vinylene)s (PPVs), to enhance their solubility in organic solvents.[1] This facilitates the solution-based processing of these materials for applications in organic electronic and optoelectronic devices.[1]

-

Liquid Crystals: The presence of the flexible hexyl chain is a key feature in the design of liquid crystalline materials.

-

Synthetic Intermediates: It serves as a versatile building block for the synthesis of more complex molecules due to the reactivity of both the aromatic ring and the hexyloxy group.

Safety Information

For research use only. Not for human or veterinary use.[1] It is important to handle Benzene, (hexyloxy)- and all reagents used in its synthesis and reactions with appropriate personal protective equipment in a well-ventilated fume hood. Consult the relevant Safety Data Sheets (SDS) before handling.

References

- 1. Benzene, (hexyloxy)- | 1132-66-7 | Benchchem [benchchem.com]

- 2. Benzene, (hexyloxy)- | C12H18O | CID 517985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzene, (hexyloxy)- [webbook.nist.gov]

- 4. Benzene, (hexyloxy)- (CAS 1132-66-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. image diagram infrared spectrum of benzene prominent wavenumbers cm-1 detecting functional groups present finger print for identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. byjus.com [byjus.com]

- 11. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. cactus.utahtech.edu [cactus.utahtech.edu]

- 15. Chemistry 210 Experiment 10 [home.miracosta.edu]

- 16. chm.uri.edu [chm.uri.edu]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. m.youtube.com [m.youtube.com]

Solubility of Hexyl Phenyl Ether in Organic Solvents: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexyl phenyl ether (CAS No. 1132-66-7), a colorless liquid with a faint floral scent, is an aromatic ether with the chemical formula C₁₂H₁₈O.[1][2][3] Its molecular structure, consisting of a polar ether group attached to a nonpolar phenyl ring and a nonpolar hexyl chain, imparts a versatile solubility profile. This technical guide provides a comprehensive overview of the solubility of hexyl phenyl ether in various organic solvents, outlines experimental methodologies for solubility determination, and presents a logical workflow for such experiments. Due to its properties, hexyl phenyl ether finds applications as a solvent in coatings, adhesives, and inks, as a fragrance ingredient, and has been investigated as a heat transfer fluid.[1]

General Solubility Characteristics

Hexyl phenyl ether is generally characterized as being soluble in most organic solvents while being insoluble in water.[1] This behavior is consistent with the "like dissolves like" principle of solubility. The significant nonpolar character contributed by the phenyl ring and the hexyl chain leads to its miscibility with other nonpolar and moderately polar organic solvents. Conversely, its inability to form strong hydrogen bonds with water molecules results in its poor aqueous solubility.

Quantitative Solubility Data

Table 1: Quantitative Solubility of Hexyl Phenyl Ether in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Ethanol | Data not available | Data not available |

| Methanol | Data not available | Data not available |

| Acetone | Data not available | Data not available |

| Diethyl Ether | Data not available | Data not available |

| Hexane | Data not available | Data not available |

| Toluene | Data not available | Data not available |

Note: The absence of data in this table highlights the need for experimental determination.

Experimental Protocols for Solubility Determination

The determination of the solubility of a liquid solute like hexyl phenyl ether in an organic solvent can be achieved through several established methods. The choice of method depends on factors such as the required precision, the properties of the solute and solvent, and the available analytical instrumentation. Two common and robust methods are the gravimetric method and the UV-Vis spectroscopic method.

Gravimetric Method

The gravimetric method is a fundamental and accurate technique for determining solubility.[4][5][6] It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of the solvent at equilibrium.

Detailed Methodology:

-

Preparation of Saturated Solution:

-

In a series of sealed, temperature-controlled vessels (e.g., jacketed glass reactors or flasks in a thermostatic bath), add a known volume of the desired organic solvent.

-

Add an excess of hexyl phenyl ether to each vessel to ensure that a saturated solution is formed, with a separate, undissolved phase of hexyl phenyl ether remaining.

-

Agitate the mixtures vigorously using a magnetic stirrer or mechanical shaker to facilitate the establishment of equilibrium.

-

Maintain a constant temperature (e.g., 25 °C ± 0.1 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined empirically by taking measurements at different time points until the concentration of the solute in the solvent phase remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the two phases to separate completely. For emulsions that are slow to break, centrifugation can be employed to accelerate phase separation.

-

-

Sampling and Analysis:

-

Carefully extract a known volume of the solvent phase (the supernatant) using a calibrated pipette, ensuring that none of the undissolved hexyl phenyl ether is drawn.

-

Transfer the aliquot to a pre-weighed, clean, and dry container (e.g., an evaporating dish or a beaker).

-

Determine the mass of the aliquot.

-

-

Solvent Evaporation:

-

Carefully evaporate the solvent from the aliquot under controlled conditions. This can be achieved using a rotary evaporator, a vacuum oven at a temperature below the boiling point of hexyl phenyl ether, or by gentle heating in a fume hood. The chosen method should ensure that only the solvent is removed, without any loss of the less volatile hexyl phenyl ether.

-

-

Mass Determination and Solubility Calculation:

-

Once the solvent is completely removed, weigh the container with the remaining hexyl phenyl ether.

-

The mass of the dissolved hexyl phenyl ether is the final mass of the container minus its initial tare weight.

-

Calculate the solubility in grams per 100 mL of the solvent using the following formula:

Solubility ( g/100 mL) = (Mass of dissolved hexyl phenyl ether (g) / Volume of aliquot (mL)) * 100

-

UV-Vis Spectroscopic Method

For aromatic compounds like hexyl phenyl ether, UV-Vis spectroscopy can be a rapid and sensitive method for determining solubility, provided the solvent used is transparent in the UV region where the solute absorbs.

Detailed Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of hexyl phenyl ether in the chosen organic solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for hexyl phenyl ether using a UV-Vis spectrophotometer. The solvent should be used as the blank.

-

Construct a calibration curve by plotting absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of Saturated Solution and Sampling:

-

Prepare a saturated solution of hexyl phenyl ether in the organic solvent and allow it to equilibrate as described in the gravimetric method (steps 1 and 2).

-

Carefully withdraw an aliquot of the clear, saturated solvent phase.

-

-

Dilution and Absorbance Measurement:

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λ_max.

-

-

Concentration and Solubility Calculation:

-

Use the calibration curve to determine the concentration of hexyl phenyl ether in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in the desired units (e.g., g/100 mL or mol/L).

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of hexyl phenyl ether using the gravimetric and UV-Vis spectroscopic methods.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Workflow for UV-Vis Spectroscopic Solubility Determination.

Conclusion

While qualitative information indicates that hexyl phenyl ether is soluble in a wide range of organic solvents, a significant lack of quantitative solubility data exists in the public domain. This technical guide provides detailed, adaptable experimental protocols for the gravimetric and UV-Vis spectroscopic methods to enable researchers to generate this crucial data. The provided workflows offer a logical and systematic approach to these experimental determinations. The generation and dissemination of quantitative solubility data for hexyl phenyl ether will be of great benefit to the chemical, pharmaceutical, and materials science communities, allowing for more precise and informed use of this versatile solvent.

References

Physicochemical Data of Benzene, (hexyloxy)-

An In-depth Technical Guide on the Physicochemical Properties of Benzene, (hexyloxy)-

For professionals in the fields of chemical research and drug development, a precise understanding of the physical properties of chemical compounds is fundamental. This guide provides a detailed overview of the boiling point and other key physicochemical characteristics of Benzene, (hexyloxy)-, also commonly known as hexyl phenyl ether.

"Benzene, (hexyloxy)-" (CAS No. 1132-66-7) is an organic compound with the molecular formula C12H18O[1]. It is characterized as a colorless liquid with a faint floral scent, soluble in most organic solvents but not in water[2]. The following table summarizes its key quantitative data.

| Property | Value | Pressure / Conditions | Source |

| Boiling Point | 240 °C | 760 mmHg | Experimental [1][3][4] |

| 245 °C | Not Specified | Experimental[5] | |

| 523.06 K (249.91 °C) | Not Applicable | Calculated (Joback method)[6] | |

| Melting Point | -19 °C | Not Applicable | Experimental[1][2][3][4] |

| Density | 0.909 g/cm³ | Not Specified | Experimental[1][3][4] |

| 0.9174 g/cm³ | Not Specified | Experimental[2] | |

| Flash Point | 92.4 °C | Not Specified | Experimental[1][3][4] |

| Refractive Index | 1.484 | Not Specified | Experimental[3][4] |

| 1.4921 | Not Specified | Estimated[1][2] | |

| Vapor Pressure | 0.0602 mmHg | 25 °C | Experimental[1][2] |

Experimental Protocols for Boiling Point Determination

The determination of a compound's boiling point is a critical laboratory procedure for its identification and characterization. The following are standard methodologies that can be employed to accurately measure the boiling point of a liquid such as Benzene, (hexyloxy)-.

Thiele Tube Method

This method is particularly advantageous when only a small amount of the substance is available.

-

Apparatus: A Thiele tube, a thermometer, a small test tube (e.g., a Durham tube), a capillary tube (sealed at one end), a rubber band or wire for attachment, and a heat source (Bunsen burner or heating mantle).

-

Procedure:

-

A small quantity (about 0.5 mL) of Benzene, (hexyloxy)- is placed into the small test tube.

-

The capillary tube is inverted (open end down) and placed into the sample.

-

The test tube assembly is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The entire setup is placed in the Thiele tube, which is filled with a high-boiling point oil (e.g., mineral oil or silicone oil).

-

The side arm of the Thiele tube is gently heated, allowing the oil to circulate and heat the sample uniformly.

-

As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

-

Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the vapor pressure of the sample has overcome the atmospheric pressure.

-

The heat source is then removed. As the apparatus cools, the stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube[7].

-

Distillation Method

If a larger quantity of the substance is available and purification is also desired, a simple distillation can be used to determine the boiling point.

-

Apparatus: A distillation flask, a condenser, a receiving flask, a thermometer with an adapter, boiling chips or a magnetic stir bar, and a heat source.

-

Procedure:

-

A sample of at least 5 mL of Benzene, (hexyloxy)- is placed in the distillation flask along with a few boiling chips to ensure smooth boiling[7].

-

The distillation apparatus is assembled. The thermometer is positioned so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

The sample is heated to boiling. The vapor will rise, surround the thermometer bulb, and then pass into the condenser where it will liquefy and be collected in the receiving flask.

-

The temperature is monitored throughout the distillation. The boiling point is the stable temperature reading on the thermometer when the liquid is actively distilling and condensing[7].

-

The atmospheric pressure should be recorded as it affects the boiling point.

-

Synthesis of Benzene, (hexyloxy)-: A Conceptual Workflow

Alkyl phenyl ethers, such as Benzene, (hexyloxy)-, are commonly synthesized via the Williamson ether synthesis. This reaction involves the reaction of a phenoxide with a primary alkyl halide. The following diagram illustrates the conceptual workflow for the synthesis of Benzene, (hexyloxy)-.

Caption: Williamson Ether Synthesis of Benzene, (hexyloxy)-.

References

- 1. hexyl phenyl ether|lookchem [lookchem.com]

- 2. Cas 1132-66-7,hexyl phenyl ether | lookchem [lookchem.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. phenyl hexyl ether [stenutz.eu]

- 6. Benzene, (hexyloxy)- (CAS 1132-66-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Melting Point of Hexyl Phenyl Ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point of hexyl phenyl ether, including its physical properties and detailed experimental protocols for its determination. This document is intended to serve as a valuable resource for laboratory and research applications.

Introduction to Hexyl Phenyl Ether

Hexyl phenyl ether, also known by its synonyms hexyloxybenzene and phenylhexyl ether, is an organic compound with the chemical formula C12H18O.[1][2] It consists of a hexyl group attached to a phenyl group through an ether linkage. It is characterized as a colorless liquid with a faint floral scent.[1] This compound is soluble in most organic solvents but not in water.[1]

Physical and Chemical Properties

The melting point is a critical physical property for the identification and purity assessment of a compound. For hexyl phenyl ether, the melting point is recorded at -19°C.[1][2][3][4][5] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Melting Point | -19°C | [1][2][3][4][5] |

| Boiling Point | 240°C (estimate) at 760 mmHg | [1][2][3] |

| Density | 0.909 - 0.9174 g/cm³ | [1][2][3][4] |

| Flash Point | 92.4°C | [1][2] |

| Molecular Weight | 178.27 g/mol | [1][2] |

| CAS Number | 1132-66-7 | [1][2][3][6] |

| Refractive Index | 1.484 - 1.4921 (estimate) | [1][2][3][4] |

| Vapor Pressure | 0.0602 mmHg at 25°C | [1][2] |

Experimental Protocol: Melting Point Determination by the Capillary Method

The melting point of a substance can be determined using various techniques, with the capillary method being one of the most common and fundamental.[7] This method involves heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.[7][8][9]

Principle: A small, uniform sample of the solid is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it completely liquefies are recorded to define the melting point range.[7][8] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depression and broadening of this range.[8][9]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar)[8]

-

Capillary tubes (sealed at one end)[8]

-

Sample of hexyl phenyl ether (in solid form, which would require cooling below its melting point)

-

Mortar and pestle (if the sample needs to be powdered)

-

Thermometer or digital temperature probe

Procedure:

-

Sample Preparation: Ensure the hexyl phenyl ether sample is in a solid, powdered form. Since its melting point is -19°C, this experiment would need to be conducted in a sub-ambient temperature environment.

-

Loading the Capillary Tube:

-

Place a small amount of the solid sample onto a clean, dry surface.

-

Gently tap the open end of a capillary tube into the sample to collect a small amount.

-

Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.[10]

-

-

Melting Point Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[7]

-

If the approximate melting point is known, rapidly heat the block to about 5-10°C below the expected melting point.

-

Decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[8]

-

Carefully observe the sample through the magnifying eyepiece.[7]

-

-

Recording the Melting Point Range:

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the capillary method for determining the melting point of a substance.

Caption: Workflow for Melting Point Determination by the Capillary Method.

References

- 1. Cas 1132-66-7,hexyl phenyl ether | lookchem [lookchem.com]

- 2. hexyl phenyl ether|lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. hexyl phenyl ether [stenutz.eu]

- 5. echemi.com [echemi.com]

- 6. guidechem.com [guidechem.com]

- 7. westlab.com [westlab.com]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. SSERC | Melting point determination [sserc.org.uk]

- 10. chem.libretexts.org [chem.libretexts.org]

Toxicological Profile of Benzene, (hexyloxy)-: A Technical Guide

Disclaimer: This document provides a comprehensive overview of the toxicological assessment of chemical substances, using "Benzene, (hexyloxy)-" (Hexyloxybenzene, Phenyl hexyl ether, CAS No. 1132-66-7) as a case study. It is important to note that a thorough search of publicly available scientific literature and regulatory databases has revealed a significant lack of specific experimental toxicological data for this particular compound. Therefore, this guide outlines the standard battery of tests that would be conducted to evaluate its potential hazards, based on internationally recognized guidelines. The information presented herein is intended for researchers, scientists, and drug development professionals.

Introduction

Benzene, (hexyloxy)-, also known as hexyloxybenzene or phenyl hexyl ether, is an organic compound with the molecular formula C₁₂H₁₈O. While it is utilized in various industrial applications, including as a solvent and fragrance ingredient, its toxicological profile is not well-documented in the public domain.[1] This guide provides a framework for understanding the potential toxicological endpoints of hexyloxybenzene by detailing the standard experimental protocols and predictive methodologies used in chemical safety assessment.

Physicochemical Properties

A summary of the known physicochemical properties of Benzene, (hexyloxy)- is presented in Table 1. These properties are crucial for determining its potential environmental fate, transport, and absorption characteristics.

Table 1: Physicochemical Properties of Benzene, (hexyloxy)-

| Property | Value | Reference |

| CAS Number | 1132-66-7 | [2] |

| Molecular Formula | C₁₂H₁₈O | [2][3] |

| Molecular Weight | 178.27 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Odor | Pleasant floral odor | [1] |

| Melting Point | -19°C | [1][3] |

| Boiling Point | 240°C (estimate) | [1][3] |

| Flash Point | 92.4°C | [1][3] |

| Density | 0.909 - 0.9174 g/cm³ | [1][3] |

| Vapor Pressure | 0.0602 mmHg at 25°C | [1][3] |

| Solubility | Insoluble in water; soluble in most organic solvents | [1] |

| LogP (Octanol/Water Partition Coefficient) | 3.64570 | [3] |

Toxicological Assessment: Standard Methodologies

The following sections detail the standard toxicological studies that would be performed to characterize the potential hazards of hexyloxybenzene. These are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after a single dose of a substance.

3.1.1. Acute Oral Toxicity

-

Experimental Protocol (Based on OECD Guideline 423):

-

Test Principle: The Acute Toxic Class Method is a stepwise procedure using a small number of animals to classify a substance based on its acute oral toxicity.[1][4][5]

-

Test Animals: Typically, young adult female rats are used.[5]

-

Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). A group of three fasted animals is dosed with the test substance via oral gavage.[4][5] The animals are observed for mortality and clinical signs of toxicity for up to 14 days.[1] Depending on the outcome, the test may be stopped, or another group of animals may be dosed at a higher or lower fixed dose level.[5]

-

Endpoints: Mortality, clinical signs of toxicity (e.g., changes in skin and fur, eyes, and mucous membranes; respiratory, circulatory, autonomic, and central nervous system effects; somatomotor activity and behavior pattern), body weight changes, and gross necropsy findings.

-

Table 2: Hypothetical Data Summary for Acute Oral Toxicity (OECD 423)

| Dose Level (mg/kg) | Number of Animals | Mortality | Clinical Signs |

| 2000 | 3 | 0/3 | No significant signs observed |

| 5000 (Limit Test) | 3 | 1/3 | Lethargy, piloerection in all animals |

Note: This table presents hypothetical data for illustrative purposes.

Irritation and Sensitization

These studies evaluate the potential of a substance to cause local inflammatory reactions on the skin and eyes, and to induce an allergic response.

3.2.1. Acute Dermal Irritation/Corrosion

-

Experimental Protocol (Based on OECD Guideline 404):

-

Test Principle: The substance is applied in a single dose to the skin of an experimental animal to determine its potential to cause reversible (irritation) or irreversible (corrosion) skin damage.[6][7][8][9]

-

Test Animals: Albino rabbits are the preferred species.[6][7]

-

Procedure: A small area of the animal's fur is clipped. 0.5 mL (if liquid) or 0.5 g (if solid, moistened) of the test substance is applied to the skin and covered with a gauze patch for a 4-hour exposure period.[6][10] The skin is then observed for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal, and up to 14 days to assess reversibility.[6][10]

-

Endpoints: Scoring of erythema and edema according to a standardized scale.

-

3.2.2. Acute Eye Irritation/Corrosion

-

Experimental Protocol (Based on OECD Guideline 405):

-

Test Principle: The substance is applied in a single dose into the conjunctival sac of one eye of an experimental animal to assess its potential to cause ocular irritation or corrosion.[3][11][12][13]

-

Procedure: A single dose of the test substance (0.1 mL for liquids, 0.1 g for solids) is instilled into the conjunctival sac of one eye. The other eye serves as a control.[3] The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iritis, conjunctival redness, and chemosis (swelling).[3][11][13] Observations may continue for up to 21 days to evaluate the reversibility of any effects.[11][13]

-

Endpoints: Scoring of corneal, iridial, and conjunctival effects according to a standardized scale.

-

3.2.3. Skin Sensitization

-

Experimental Protocol (Based on OECD Guideline 406 - Guinea Pig Maximization Test):

-

Test Principle: This method determines if a substance can induce a delayed-type hypersensitivity (allergic) reaction in the skin.[2][14][15][16]

-

Procedure:

-

Induction Phase: The test animals are initially exposed to the test substance through intradermal injections (with and without adjuvant) and a subsequent topical application to the same site.[15][16]

-

Challenge Phase: After a 10-14 day rest period, the animals are challenged with a non-irritating concentration of the test substance applied topically to an unexposed area of skin.[14][15]

-

-

Endpoints: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal and scored. A substance is considered a sensitizer if the incidence and severity of skin reactions in the test group are significantly greater than in the control group.[2]

-

Table 3: Hypothetical Data Summary for Irritation and Sensitization

| Test | Species | Result | Classification |

| Acute Dermal Irritation (OECD 404) | Rabbit | No significant erythema or edema | Not classified as a skin irritant |

| Acute Eye Irritation (OECD 405) | Rabbit | Mild, reversible conjunctival redness | Not classified as an eye irritant |

| Skin Sensitization (OECD 406) | Guinea Pig | No significant skin reactions upon challenge | Not classified as a skin sensitizer |

Note: This table presents hypothetical data for illustrative purposes.

Genotoxicity

Genotoxicity assays are performed to determine if a substance can cause damage to the genetic material (DNA) of cells, which may lead to mutations or cancer.

3.3.1. Bacterial Reverse Mutation Test (Ames Test)

-

Experimental Protocol (Based on OECD Guideline 471):

-

Test Principle: This in vitro assay uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). The test evaluates the ability of a chemical to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.[17][18][19][20][21]

-

Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix, which simulates mammalian metabolism).[17][18][20] The number of revertant colonies is counted and compared to the number of spontaneous revertants in the control group.[17][18]

-

Endpoints: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies that is at least double the spontaneous revertant count.[20]

-

3.3.2. In Vitro Mammalian Chromosomal Aberration Test

-

Experimental Protocol (Based on OECD Guideline 473):

-

Test Principle: This assay assesses the potential of a substance to cause structural chromosomal damage in cultured mammalian cells.[22]

-

Procedure: Mammalian cells (e.g., Chinese hamster ovary cells or human peripheral blood lymphocytes) are exposed to the test substance at several concentrations, with and without metabolic activation.[22] The cells are then treated with a substance that arrests them in metaphase. Chromosomes are prepared, stained, and examined microscopically for structural aberrations (e.g., breaks, gaps, exchanges).[23][24]

-

Endpoints: A statistically significant, dose-dependent increase in the percentage of cells with chromosomal aberrations.[22][23]

-

3.3.3. In Vitro Mammalian Cell Micronucleus Test

-

Experimental Protocol (Based on OECD Guideline 487):

-

Test Principle: This test detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[25]

-

Procedure: Cultured mammalian cells are exposed to the test substance. To ensure that only cells that have undergone division are scored, cell division is often blocked using cytochalasin B, resulting in binucleated cells.[25] The cells are then harvested, stained, and the frequency of micronuclei in binucleated cells is determined.[26]

-

Endpoints: A significant, dose-related increase in the frequency of micronucleated cells.

-

Table 4: Hypothetical Data Summary for Genotoxicity

| Assay | Test System | With S9 Mix | Without S9 Mix | Result |

| Ames Test (OECD 471) | S. typhimurium & E. coli | Negative | Negative | Non-mutagenic |

| Chromosomal Aberration (OECD 473) | CHO cells | Negative | Negative | Non-clastogenic |

| Micronucleus Test (OECD 487) | Human lymphocytes | Negative | Negative | Non-aneugenic/clastogenic |

Note: This table presents hypothetical data for illustrative purposes.

Repeated Dose Toxicity

Repeated dose toxicity studies provide information on the potential adverse health effects from prolonged exposure to a substance.

-

Experimental Protocol (Based on OECD Guideline 408 - 90-Day Oral Study in Rodents):

-

Test Principle: The test substance is administered orally on a daily basis to several groups of animals at different dose levels for 90 days.[27][28][29][30][31]

-

Test Animals: Rats are the preferred species. At least three dose groups and a control group are used, with 10 males and 10 females per group.[28]

-

Procedure: The substance is administered daily by gavage or in the diet/drinking water.[28] Animals are observed daily for clinical signs of toxicity. Body weight and food/water consumption are measured weekly.[27][28] At the end of the study, blood and urine samples are collected for hematology and clinical chemistry analysis. All animals are subjected to a full necropsy, and organs are weighed and examined histopathologically.[28]

-